molecular formula C9H8F2N4S B1372416 4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 1160261-57-3

4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1372416
CAS No.: 1160261-57-3
M. Wt: 242.25 g/mol
InChI Key: HIHCUKAGLGYTCH-UHFFFAOYSA-N
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Description

4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with an amino group, a difluorobenzyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-difluorobenzylamine with thiourea in the presence of a base such as sodium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used to introduce new substituents.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.

Mechanism of Action

The mechanism of action of 4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The triazole ring and its substituents play a crucial role in determining the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(3,5-dichlorobenzyl)-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(3,5-dimethylbenzyl)-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(3,5-dibromobenzyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of fluorine atoms in the benzyl group. Fluorine atoms can significantly influence the compound’s chemical properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound particularly valuable in medicinal chemistry for the development of new drugs with improved efficacy and safety profiles.

Properties

IUPAC Name

4-amino-3-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4S/c10-6-1-5(2-7(11)4-6)3-8-13-14-9(16)15(8)12/h1-2,4H,3,12H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHCUKAGLGYTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
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4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol

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